

Ac-YVAD-CHO: A Detailed Technical Guide to its Caspase Selectivity Profile

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Compound of Interest

Compound Name: *Ac-Yvad-cho*

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This technical guide provides a comprehensive overview of the selectivity profile of **Ac-YVAD-CHO** (N-Acetyl-L-tyrosyl-L-valyl-N'-[(1S)-1-formyl-2-carboxyethyl]-L-alaninamide), a potent and reversible tetrapeptide inhibitor of caspases. Understanding the specific interactions of this inhibitor with different caspase enzymes is crucial for its application in research and potential therapeutic development.

Selectivity Profile of Ac-YVAD-CHO

Ac-YVAD-CHO is widely recognized as a preferential inhibitor of Caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE). Its selectivity is critical for dissecting the specific roles of Caspase-1 in inflammatory and apoptotic signaling pathways. The inhibitory potency is typically quantified by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}).

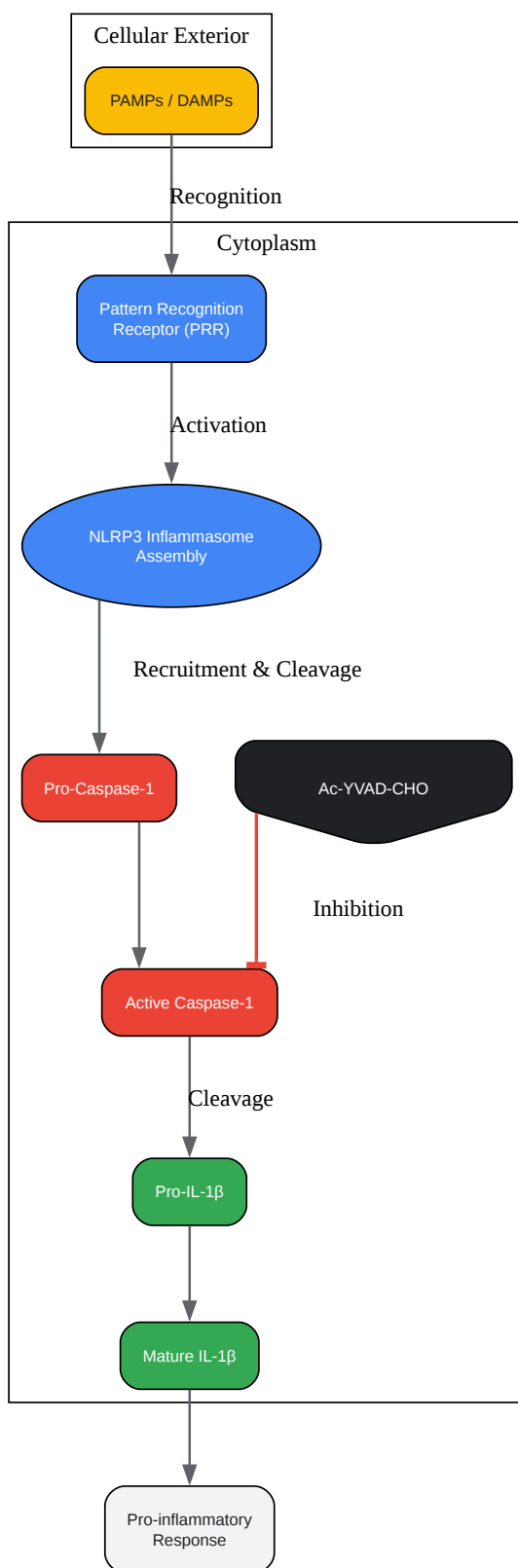
The following table summarizes the quantitative data on the selectivity of **Ac-YVAD-CHO** for various human caspases.

Caspase Target	Inhibition Constant (Ki) / IC50	Fold Selectivity vs. Caspase-1	Reference
Caspase-1 (ICE)	0.76 nM (Ki, human)	-	[1][2][3]
3.0 nM (Ki, mouse)	[2]		
0.7 µM (IC50, human IL-1β production)	[2]		
2.5 µM (IC50, mouse IL-1β production)	[2]		
1.2 µM (IC50, LPS-induced IL-1β in human PBMC)	[2]		
Caspase-4	163 - 970 nM (Ki)	~214 - 1276 fold	[1][3]
Caspase-5	163 - 970 nM (Ki)	~214 - 1276 fold	[1][3]
Caspase-8	163 - 970 nM (Ki)	~214 - 1276 fold	[1][3]
Caspase-9	163 - 970 nM (Ki)	~214 - 1276 fold	[1][3]
Caspase-10	163 - 970 nM (Ki)	~214 - 1276 fold	[1][3]
Caspase-2	>10,000 nM (Ki)	>13,157 fold	[1][3]
Caspase-3	>10,000 nM (Ki)	>13,157 fold	[1][3]
Caspase-6	>10,000 nM (Ki)	>13,157 fold	[1][3]
Caspase-7	>10,000 nM (Ki)	>13,157 fold	[1][3]

As the data indicates, **Ac-YVAD-CHO** exhibits a high degree of selectivity for Caspase-1 over other caspases. It is significantly less potent against inflammatory caspases-4 and -5, and initiator caspases-8, -9, and -10. Its inhibitory activity against effector caspases-2, -3, -6, and -7 is negligible at concentrations where it potently inhibits Caspase-1.

Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified inflammatory signaling pathway leading to Caspase-1 activation and the subsequent production of pro-inflammatory cytokines. **Ac-YVAD-CHO** directly targets and inhibits the active Caspase-1 enzyme.



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Figure 1: Inflammatory pathway showing **Ac-YVAD-CHO** inhibition of Caspase-1.

Experimental Protocols

The determination of the inhibitory profile of **Ac-YVAD-CHO** involves enzymatic assays that measure the activity of purified caspases in the presence of the inhibitor. Below are generalized protocols for colorimetric and fluorometric caspase activity assays.

General Protocol for In Vitro Caspase Inhibition Assay

This protocol outlines the fundamental steps for assessing the inhibitory effect of **Ac-YVAD-CHO** on caspase activity. Specific concentrations and incubation times may need to be optimized for different caspases and experimental setups.

Materials:

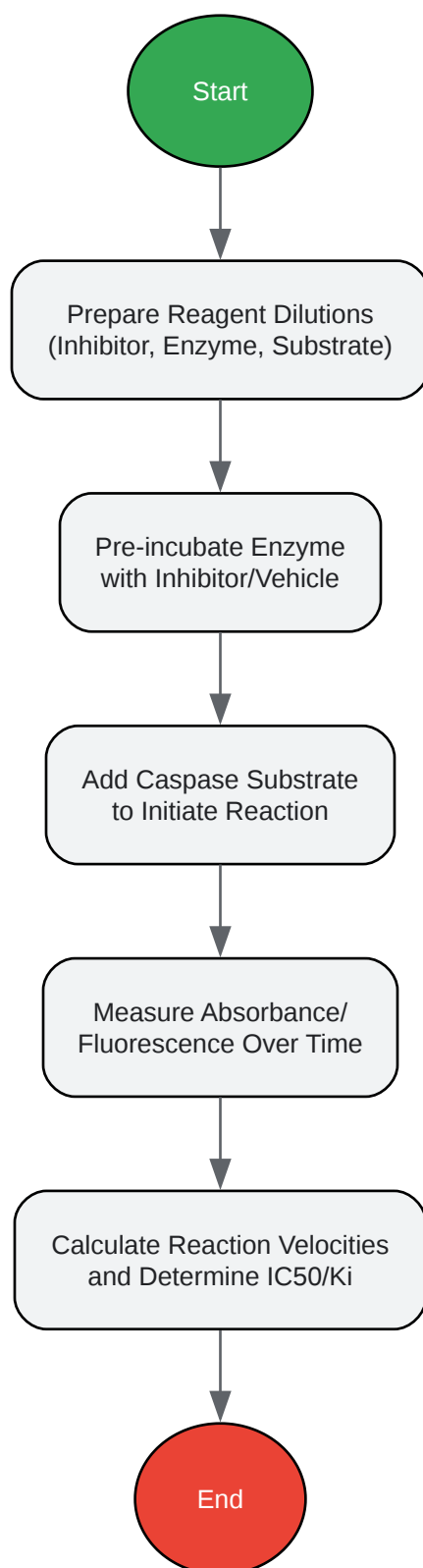
- Purified active caspase enzyme
- **Ac-YVAD-CHO** inhibitor stock solution (in DMSO or other suitable solvent)
- Caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)
- Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a series of dilutions of **Ac-YVAD-CHO** in assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).
- Enzyme and Inhibitor Pre-incubation:
 - In a 96-well plate, add a fixed amount of the purified active caspase to each well.

- Add the different concentrations of **Ac-YVAD-CHO** or vehicle control to the wells containing the enzyme.
- Incubate the plate for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Substrate Addition and Measurement:
 - Initiate the reaction by adding the caspase-specific pNA or AMC substrate to each well. The final concentration of the substrate should be at or near its K_m value for the respective caspase.
 - Immediately begin measuring the absorbance (for pNA substrates, typically at 405 nm) or fluorescence (for AMC substrates, typically with excitation at 360-380 nm and emission at 440-460 nm) over time using a microplate reader.
- Data Analysis:
 - Calculate the reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
 - Plot the reaction velocity as a function of the inhibitor concentration.
 - Determine the IC_{50} value, which is the concentration of **Ac-YVAD-CHO** that reduces the caspase activity by 50%.
 - If determining the K_i , perform the assay with multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

The following flowchart illustrates the general workflow for determining caspase inhibition.



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Figure 2: General workflow for a caspase inhibition assay.

Conclusion

Ac-YVAD-CHO is a highly selective and potent inhibitor of Caspase-1. Its well-defined selectivity profile makes it an invaluable tool for investigating the specific contributions of Caspase-1 to cellular processes, particularly in the context of inflammation and pyroptosis. The experimental protocols outlined in this guide provide a foundation for researchers to reliably assess its inhibitory activity in their own experimental systems. Careful consideration of the experimental conditions is essential for obtaining accurate and reproducible data.

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